N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

Catalog No.
S801995
CAS No.
124729-98-2
M.F
C57H48N4
M. Wt
789 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl...

CAS Number

124729-98-2

Product Name

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine

IUPAC Name

4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine

Molecular Formula

C57H48N4

Molecular Weight

789 g/mol

InChI

InChI=1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3

InChI Key

DIVZFUBWFAOMCW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC(=C9)C

Organic Semiconductor Applications

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, also known as m-MTDATA, is a high-purity organic compound used in the research and development of organic semiconductors [, ]. Organic semiconductors are a class of materials with properties that lie between conductors and insulators. They have the potential to revolutionize electronics due to their unique characteristics, such as lightweight, flexibility, and processability from solution [].

m-MTDATA is particularly studied for its application in organic light-emitting diodes (OLEDs), solar cells, and transistors []. In OLEDs, m-MTDATA can be employed as a hole transport layer (HTL) []. The HTL plays a crucial role in transporting positive charges (holes) efficiently within the device, ultimately leading to light emission.

Similarly, m-MTDATA's semiconducting properties make it a candidate material for organic solar cells. Here, it could potentially function as a hole transporting material (HTM), facilitating the flow of holes towards the anode and contributing to efficient solar energy conversion [].

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, commonly referred to as m-MTDATA, is a complex organic compound notable for its multifunctional properties, particularly in the field of organic electronics. This molecule features a donor-spacer-acceptor architecture that facilitates efficient charge transfer, making it a vital component in the development of exciplex emitters used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its molecular formula is C57H48N4, and it has a molecular weight of approximately 789.02 g/mol .

The chemical reactivity of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine is primarily characterized by its ability to participate in intermolecular charge-transfer transitions. This property enables the construction of various exciplex emitters when combined with different electron donors and acceptors. The compound has been shown to effectively modulate the emission spectra of OLEDs, ranging from 510 nm to 590 nm, depending on the specific configuration and interactions with other materials.

The synthesis of N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine involves several steps:

  • Formation of Amino Groups: The initial step typically includes the introduction of amino groups onto a phenolic framework.
  • Coupling Reactions: Subsequent coupling reactions are performed to link various aromatic rings through amine linkages.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for applications in OLEDs.

This synthetic pathway allows for structural modifications that can enhance the electronic properties of the resulting compound .

Unique PropertiesN,N-Diethyl-3-methylbenzamideSimple amide structurePharmaceuticalsLimited electronic applications4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamineTriphenylic structureOLEDsEnhanced charge transportN,N'-Bis(3-methylphenyl)-N,N'-diphenylenediamineDiamine structureOrganic electronicsLess effective as a hole transporter

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine stands out due to its complex donor-spacer-acceptor configuration that enhances charge transfer efficiency and stability in OLED applications compared to simpler compounds .

The interaction studies involving N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine focus on its role as an exciplex emitter. These studies demonstrate how it interacts with different electron donors and acceptors to modulate emission characteristics effectively. The intermolecular charge-transfer mechanism plays a crucial role in defining its performance in OLED applications .

XLogP3

16

Wikipedia

4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine

Dates

Modify: 2023-08-15

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